molecular formula C24H23ClN2O3 B12296479 9-(2-Carboxyphenyl)-3,6-bis(ethylamino)xanthylium chloride CAS No. 2768-89-0

9-(2-Carboxyphenyl)-3,6-bis(ethylamino)xanthylium chloride

Cat. No.: B12296479
CAS No.: 2768-89-0
M. Wt: 422.9 g/mol
InChI Key: NJIPPPFBHZDIDC-UHFFFAOYSA-N
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Description

9-(2-Carboxyphenyl)-3,6-bis(ethylamino)xanthylium chloride is a synthetic organic compound known for its vibrant color and unique chemical properties. It belongs to the xanthylium family, which is characterized by a xanthene core structure. This compound is often used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-Carboxyphenyl)-3,6-bis(ethylamino)xanthylium chloride typically involves multiple steps, including esterification, electrophilic substitution, and oxidation reactions. The starting materials often include 2-carboxybenzaldehyde and ethylamine, which undergo a series of reactions to form the final product. The reaction conditions usually involve controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize efficiency. Large-scale reactors and continuous flow systems are often employed to maintain consistent quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

9-(2-Carboxyphenyl)-3,6-bis(ethylamino)xanthylium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve the desired substitutions.

Major Products Formed

The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

9-(2-Carboxyphenyl)-3,6-bis(ethylamino)xanthylium chloride is widely used in scientific research due to its unique properties:

    Chemistry: It serves as a precursor for synthesizing other complex organic molecules.

    Biology: The compound is used in fluorescent labeling and imaging techniques, aiding in the visualization of biological processes.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug delivery systems.

    Industry: It is utilized in the production of dyes and pigments, contributing to various industrial applications.

Mechanism of Action

The mechanism by which 9-(2-Carboxyphenyl)-3,6-bis(ethylamino)xanthylium chloride exerts its effects involves interactions with molecular targets such as proteins and nucleic acids. The compound’s structure allows it to bind to specific sites, influencing biological pathways and processes. This binding can result in changes to the target molecule’s function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Xanthylium, 9-(2-carboxyphenyl)-3-(diethylamino)-6-(diethyloxidoamino)
  • Xanthylium, 9-(2-carboxyphenyl)-6-(diethylamino)-3-(ethylamino)-2-methyl

Uniqueness

Compared to similar compounds, 9-(2-Carboxyphenyl)-3,6-bis(ethylamino)xanthylium chloride stands out due to its specific functional groups and structural configuration. These unique features contribute to its distinct chemical reactivity and versatility in various applications.

Properties

CAS No.

2768-89-0

Molecular Formula

C24H23ClN2O3

Molecular Weight

422.9 g/mol

IUPAC Name

[9-(2-carboxyphenyl)-6-(ethylamino)xanthen-3-ylidene]-ethylazanium;chloride

InChI

InChI=1S/C24H22N2O3.ClH/c1-3-25-15-9-11-19-21(13-15)29-22-14-16(26-4-2)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;/h5-14,25H,3-4H2,1-2H3,(H,27,28);1H

InChI Key

NJIPPPFBHZDIDC-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC2=C(C=C1)C(=C3C=CC(=[NH+]CC)C=C3O2)C4=CC=CC=C4C(=O)O.[Cl-]

Origin of Product

United States

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